Cas no 2172549-75-4 (1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol)

1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol
- [1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol
- EN300-1593596
- 2172549-75-4
-
- インチ: 1S/C10H19N3O3/c1-3-16-7-5-13-10(4-6-15-2)9(8-14)11-12-13/h14H,3-8H2,1-2H3
- InChIKey: PQFOQWSYHVXFEU-UHFFFAOYSA-N
- ほほえんだ: O(CC)CCN1C(=C(CO)N=N1)CCOC
計算された属性
- せいみつぶんしりょう: 229.14264148g/mol
- どういたいしつりょう: 229.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 8
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 69.4Ų
1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1593596-0.25g |
[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172549-75-4 | 0.25g |
$1341.0 | 2023-06-04 | ||
Enamine | EN300-1593596-1.0g |
[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172549-75-4 | 1g |
$1458.0 | 2023-06-04 | ||
Enamine | EN300-1593596-5.0g |
[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172549-75-4 | 5g |
$4226.0 | 2023-06-04 | ||
Enamine | EN300-1593596-250mg |
[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172549-75-4 | 250mg |
$1341.0 | 2023-09-23 | ||
Enamine | EN300-1593596-500mg |
[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172549-75-4 | 500mg |
$1399.0 | 2023-09-23 | ||
Enamine | EN300-1593596-100mg |
[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172549-75-4 | 100mg |
$1283.0 | 2023-09-23 | ||
Enamine | EN300-1593596-10000mg |
[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172549-75-4 | 10000mg |
$6266.0 | 2023-09-23 | ||
Enamine | EN300-1593596-50mg |
[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172549-75-4 | 50mg |
$1224.0 | 2023-09-23 | ||
Enamine | EN300-1593596-1000mg |
[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172549-75-4 | 1000mg |
$1458.0 | 2023-09-23 | ||
Enamine | EN300-1593596-0.1g |
[1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172549-75-4 | 0.1g |
$1283.0 | 2023-06-04 |
1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol 関連文献
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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7. Back matter
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanolに関する追加情報
Recent Advances in the Study of 1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol (CAS: 2172549-75-4)
The compound 1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol (CAS: 2172549-75-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the synthetic versatility of 1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol, which can be efficiently prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The compound's triazole core, coupled with its ether and alcohol functionalities, makes it a promising scaffold for the development of novel bioactive molecules. Researchers have explored its utility in the design of enzyme inhibitors, particularly targeting kinases and proteases, which are critical in various disease pathways.
In vitro and in vivo studies have demonstrated that 1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol exhibits moderate to high inhibitory activity against several cancer cell lines, including breast and lung carcinomas. Mechanistic investigations suggest that the compound interferes with cell cycle progression and induces apoptosis, possibly through the modulation of key signaling pathways such as PI3K/AKT and MAPK. These findings position the compound as a potential candidate for further preclinical evaluation.
Beyond its anticancer properties, recent research has also explored the compound's potential as an antimicrobial agent. Preliminary data indicate that 1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis and biofilm formation has been identified as a possible mechanism of action, although further studies are needed to confirm these observations.
In addition to its therapeutic potential, the compound has been investigated for its role in chemical biology tools. Its triazole moiety allows for facile conjugation with biomolecules, making it a valuable building block for the development of probes and imaging agents. Recent work has utilized 1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol as a linker in the synthesis of fluorescent tags and affinity-based probes, enabling the study of protein-protein interactions and enzyme activity in live cells.
Despite these promising developments, challenges remain in the optimization of 1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol for clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and medicinal chemistry optimization. Recent efforts have focused on modifying the compound's side chains to improve its pharmacokinetic properties while retaining its biological activity.
In conclusion, 1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol (CAS: 2172549-75-4) represents a versatile and promising compound in the field of chemical biology and drug discovery. Its diverse biological activities and synthetic accessibility make it a valuable tool for both therapeutic development and basic research. Future studies should aim to elucidate its precise mechanisms of action and explore its potential in combination therapies and targeted drug delivery systems.
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